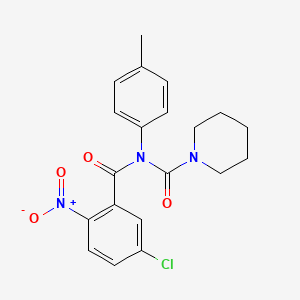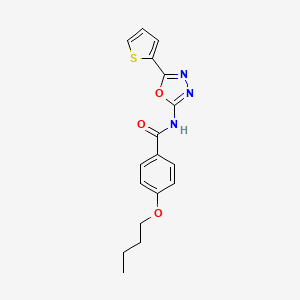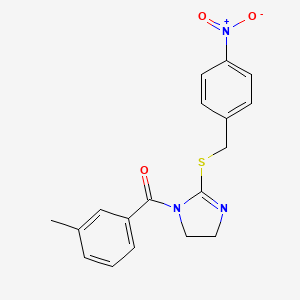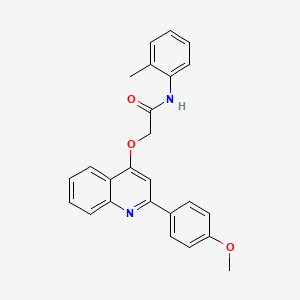![molecular formula C18H19Cl2N3O2 B2389205 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide CAS No. 1031191-96-4](/img/structure/B2389205.png)
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of PKC and MAPK. PKC is a family of enzymes that play a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. MAPK is a group of proteins that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit the growth of tumor xenografts in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide in lab experiments is that it is a potent inhibitor of PKC and MAPK. This makes it a valuable tool compound for studying the function of these proteins in various cellular processes. However, one of the limitations of using this compound is that it may have off-target effects on other proteins. Therefore, it is important to use this compound in combination with other inhibitors to confirm its specific effects.
Zukünftige Richtungen
There are several future directions for research on 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide. One direction is to study the effects of this compound on other cellular processes such as autophagy and inflammation. Another direction is to investigate the potential use of this compound in combination with other inhibitors for the treatment of cancer. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been carried out using different methods. One of the most common methods involves the reaction of 5,6-dichloro-2-methoxypyridine-3-carboxylic acid with N-(4-morpholinyl)-2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been found to have potential applications in scientific research. It has been used as a tool compound to study the function of certain proteins such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It has also been used to study the role of these proteins in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(2-morpholin-4-yl-2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-15-10-14(11-21-17(15)20)18(24)22-12-16(13-4-2-1-3-5-13)23-6-8-25-9-7-23/h1-5,10-11,16H,6-9,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFMLPLDIINFPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(N=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
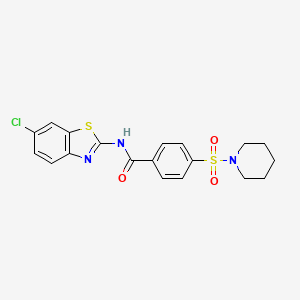
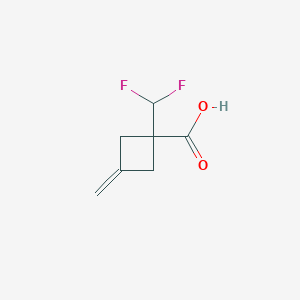
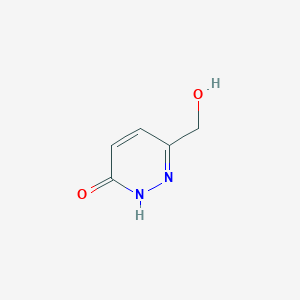
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)

